molecular formula C10H13F2O3P B581016 (2,6-Difluorophenyl)phosphonic acid diethyl ester CAS No. 1250397-29-5

(2,6-Difluorophenyl)phosphonic acid diethyl ester

Cat. No. B581016
Key on ui cas rn: 1250397-29-5
M. Wt: 250.182
InChI Key: SBABHFKIFZWWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846978B2

Procedure details

2,6-difluoroiodobenzene (3.0 g, 12.5 mmol) was combined with triethylphosphite (10.7 mL, 62.5 mmol) in a pressure vessel which had been flushed with nitrogen. The vessel was sealed and rotated in the photoreactor (16 bulbs —350 nm) for 20 hours. The reaction mixture was put under hi-vacuum (0.08 Torr) at 50° C. for 5 hours. A column was run in hexanes and ethyl acetate (increasing polarity as run). The top spot, which was UV active, was separated. After removing solvent, a yellow-tinted liquid was left (2.30 g, 74% yield). 1H NMR (400.14 MHz, DMSO) δ 7.72 (m), 7.21 (m, 2H), 4.10 (m, 4H), 1.25 (t, J=7.04 Hz). 31P {1H} NMR (161.97 MHz, DMSO): δ 8.23. The phosphonate can be hydrolyzed as described above to provide the corresponding phosphonic acid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1I.[CH2:10]([O:12][P:13]([O:17]CC)[O:14][CH2:15][CH3:16])[CH3:11]>>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[P:13](=[O:17])([O:14][CH2:15][CH3:16])[O:12][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)I
Name
Quantity
10.7 mL
Type
reactant
Smiles
C(C)OP(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which had been flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
The vessel was sealed
WAIT
Type
WAIT
Details
The reaction mixture was put under hi-vacuum (0.08 Torr) at 50° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
was separated
CUSTOM
Type
CUSTOM
Details
After removing solvent
WAIT
Type
WAIT
Details
a yellow-tinted liquid was left (2.30 g, 74% yield)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)P(OCC)(OCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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